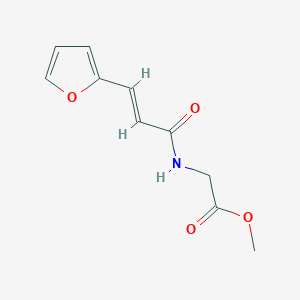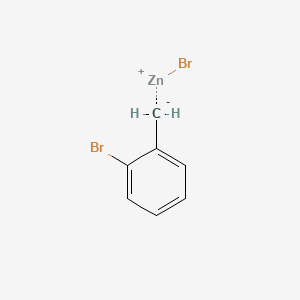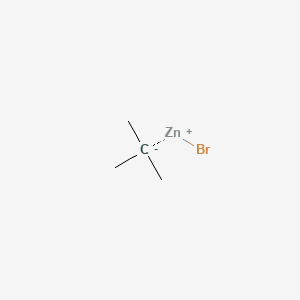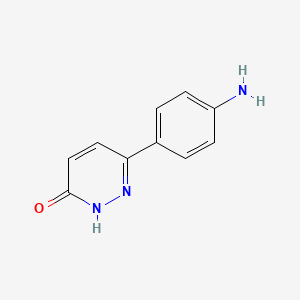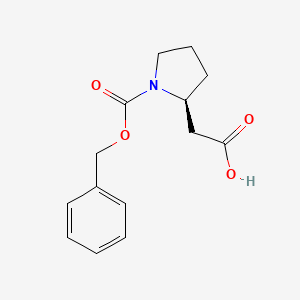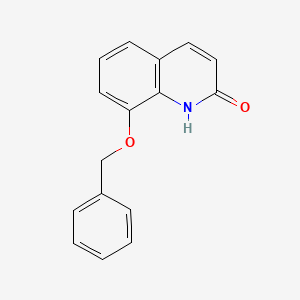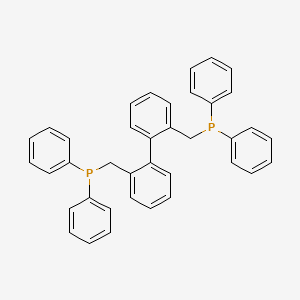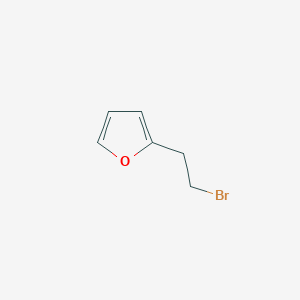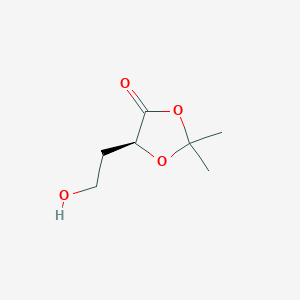
(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one
概要
説明
(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one is a chiral compound with a unique structure that includes a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one typically involves the reaction of ethylene carbonate with a suitable alcohol under acidic or basic conditions. One common method is the reaction of ethylene carbonate with 2,2-dimethyl-1,3-propanediol in the presence of a catalyst such as tetraethylammonium halides . The reaction conditions often include elevated temperatures and controlled reaction times to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Techniques such as solvent-free synthesis using mechanochemical approaches can be employed to minimize solvent use and reduce environmental impact . These methods are advantageous for large-scale production due to their cost-effectiveness and sustainability.
化学反応の分析
Types of Reactions
(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as ketones, aldehydes, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of (S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one involves its interaction with molecular targets through its hydroxyl and dioxolane functional groups. These interactions can lead to the formation of hydrogen bonds, covalent bonds, or other types of chemical interactions that modulate the activity of enzymes, receptors, or other biomolecules . The specific pathways involved depend on the context of its application, such as its role in drug delivery or as a catalyst in chemical reactions.
類似化合物との比較
Similar Compounds
2-Hydroxyethyl methacrylate: Used in the production of hydrogels and other polymeric materials.
N-(2-Hydroxyethyl)alkylamines: Studied for their surface-active properties and applications in surfactants.
2-Hydroxyethyl derivatives of methylene-bis compounds: Investigated for their potential as nitric oxide donors in biological systems.
Uniqueness
(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one is unique due to its chiral nature and the presence of the dioxolane ring, which imparts specific chemical reactivity and stability. This makes it a valuable compound for applications requiring precise control over stereochemistry and functional group interactions.
特性
IUPAC Name |
(5S)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2)10-5(3-4-8)6(9)11-7/h5,8H,3-4H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPYJHZPEZETOG-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(=O)O1)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H](C(=O)O1)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450368 | |
| Record name | (S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124724-88-5 | |
| Record name | (S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


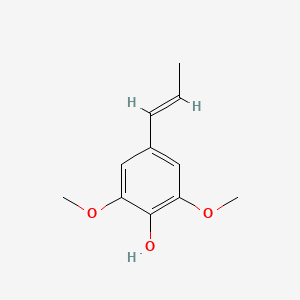

![[D-PHE2,D-ALA6]-LH-RH](/img/structure/B1599975.png)

